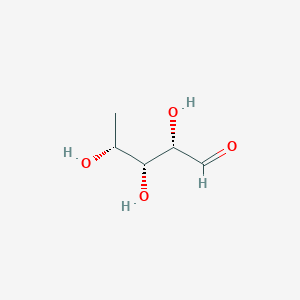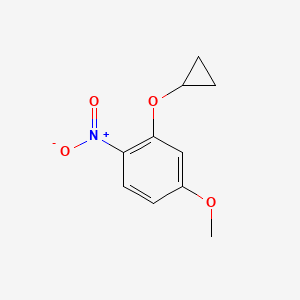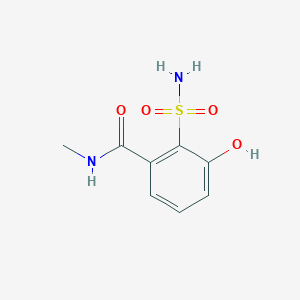![molecular formula C14H8F6OP+ B14822222 Oxobis[3-(trifluoromethyl)phenyl]phosphanium CAS No. 15929-44-9](/img/structure/B14822222.png)
Oxobis[3-(trifluoromethyl)phenyl]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis[3-(trifluoromethyl)phenyl]phosphanium is a chemical compound with the molecular formula C14H9OF6P. It is characterized by the presence of a phosphorus atom bonded to two 3-(trifluoromethyl)phenyl groups and an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxobis[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route . This method allows for the formation of the desired phosphine compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures the efficient and consistent production of the compound. The scalability of the Grignard reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxobis[3-(trifluoromethyl)phenyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce different phosphine derivatives.
Scientific Research Applications
Oxobis[3-(trifluoromethyl)phenyl]phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, making it valuable in catalytic processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: In industrial settings, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which oxobis[3-(trifluoromethyl)phenyl]phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: Another organophosphorus compound with similar trifluoromethyl groups but different structural arrangement.
Bis(4-(trifluoromethyl)phenyl)phosphine oxide: A related compound with two trifluoromethylphenyl groups and an oxygen atom bonded to phosphorus.
Uniqueness
Oxobis[3-(trifluoromethyl)phenyl]phosphanium is unique due to its specific arrangement of trifluoromethyl groups and the presence of an oxygen atom bonded to phosphorus. This structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
15929-44-9 |
|---|---|
Molecular Formula |
C14H8F6OP+ |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
oxo-bis[3-(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/C14H8F6OP/c15-13(16,17)9-3-1-5-11(7-9)22(21)12-6-2-4-10(8-12)14(18,19)20/h1-8H/q+1 |
InChI Key |
CAWFVPQJNHYTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















